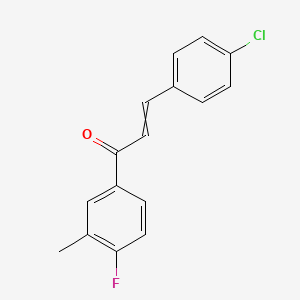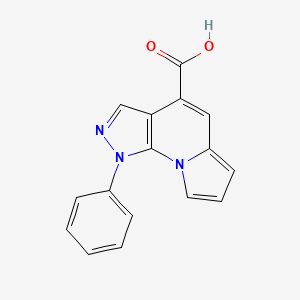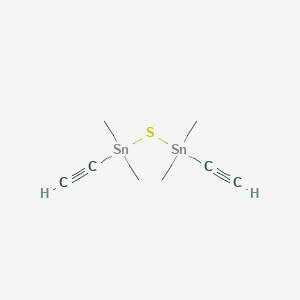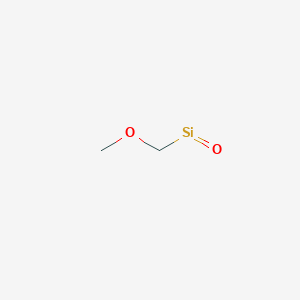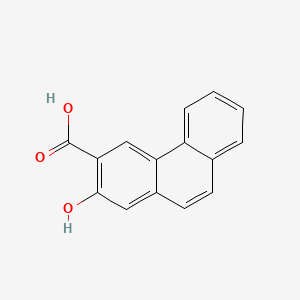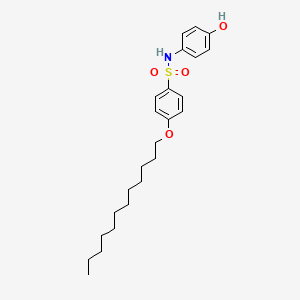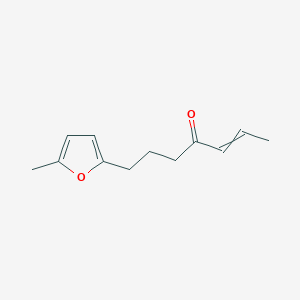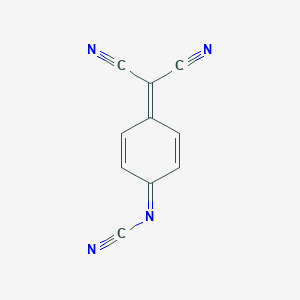
4-(Dicyanomethylene)-2,5-cyclohexadien-1-ylidenecyanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dicyanomethylene)-2,5-cyclohexadien-1-ylidenecyanamide is a compound known for its unique chemical structure and properties It belongs to the family of dicyanomethylene derivatives, which are characterized by the presence of multiple cyano groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dicyanomethylene)-2,5-cyclohexadien-1-ylidenecyanamide typically involves the reaction of malononitrile with appropriate aldehydes or ketones under basic conditions. The reaction proceeds through a condensation mechanism, forming the dicyanomethylene moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques like recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-(Dicyanomethylene)-2,5-cyclohexadien-1-ylidenecyanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dicyanomethylene oxides, while reduction may produce dicyanomethylene amines.
科学研究应用
4-(Dicyanomethylene)-2,5-cyclohexadien-1-ylidenecyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique electronic properties make it useful in the study of biological systems, particularly in the development of fluorescent probes and sensors.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism by which 4-(dicyanomethylene)-2,5-cyclohexadien-1-ylidenecyanamide exerts its effects is primarily through its electronic properties. The multiple cyano groups create a highly electron-deficient environment, which can interact with various molecular targets. This interaction can influence molecular pathways, such as electron transfer processes, making the compound useful in applications like organic electronics and photonics.
相似化合物的比较
Similar Compounds
4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran (DCM): Known for its use in organic light-emitting diodes (OLEDs) and as a laser dye.
Dicyanoisophorone (DCO): Used in fluorescence imaging and as a component in photovoltaic cells.
Uniqueness
4-(Dicyanomethylene)-2,5-cyclohexadien-1-ylidenecyanamide is unique due to its specific structural arrangement, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring precise control of electronic interactions, such as in the development of advanced materials and sensors.
属性
CAS 编号 |
116267-99-3 |
|---|---|
分子式 |
C10H4N4 |
分子量 |
180.17 g/mol |
IUPAC 名称 |
[4-(dicyanomethylidene)cyclohexa-2,5-dien-1-ylidene]cyanamide |
InChI |
InChI=1S/C10H4N4/c11-5-9(6-12)8-1-3-10(4-2-8)14-7-13/h1-4H |
InChI 键 |
PPPJNKXQPGCECC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC#N)C=CC1=C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]-](/img/structure/B14305915.png)
![Methyl 8-[3-(3-oxooct-1-EN-1-YL)oxiran-2-YL]octanoate](/img/structure/B14305917.png)


![[3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14305934.png)
